

"Remdesivir methylpropyl ester analog molecular formula and weight"

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Compound of Interest

Compound Name: *Remdesivir methylpropyl ester analog*

Cat. No.: *B15566526*

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In-Depth Technical Guide: Remdesivir Methylpropyl Ester Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and biological relevance of the methylpropyl ester analog of Remdesivir. This document is intended to serve as a core resource for researchers and professionals engaged in the development of antiviral therapeutics.

Core Molecular Data

The quantitative data for the **Remdesivir methylpropyl ester analog**, also known as GS-5734 methylpropyl ester analog, are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₂₅ H ₃₁ N ₆ O ₈ P	[1]
Molecular Weight	574.5 g/mol	[1]
CAS Number	3047145-80-9	[1]
Synonyms	GS-5734 methylpropyl ester analog	[1]

Synthesis and Experimental Protocols

The synthesis of Remdesivir and its analogs involves the coupling of a modified ribose moiety with a protected nucleobase, followed by the introduction of a phosphoramidate side chain. While a specific, detailed protocol for the methylpropyl ester analog is not publicly available, the following is an adapted, representative experimental protocol based on established synthesis routes for Remdesivir.

Protocol: Synthesis of Remdesivir Analogs

This protocol is adapted from known synthetic routes for Remdesivir and outlines the key steps likely involved in the synthesis of the methylpropyl ester analog.

Step 1: Synthesis of the Phosphoramidate Moiety

The synthesis begins with the preparation of the chiral phosphoramidate side chain. L-alanine is esterified with 2-methylpropan-1-ol (isobutanol) to yield the corresponding amino acid ester. This is followed by reaction with a phosphorylating agent, such as phenyl dichlorophosphate, to generate the phosphoramidoyl chloride.

Step 2: Preparation of the Nucleoside Core (GS-441524)

The synthesis of the core nucleoside, GS-441524, involves the coupling of a protected ribose derivative with the pyrrolo[2,1-f][2][3][4]triazin-4-amine base. This is a multi-step process that has been optimized for efficiency and stereoselectivity.[\[3\]](#)[\[5\]](#)

Step 3: Coupling of the Phosphoramidate and Nucleoside

The final step involves the coupling of the phosphoramidate moiety with the primary hydroxyl group of the GS-441524 nucleoside.^[6] This reaction is typically carried out in the presence of a magnesium-based Lewis acid, such as magnesium chloride, to facilitate the formation of the phosphoramidate linkage with high stereoselectivity.^[6] Subsequent deprotection steps yield the final product.

Characterization:

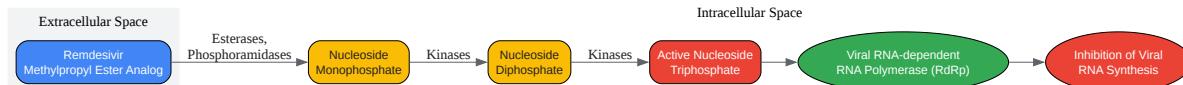
The final compound would be characterized using standard analytical techniques to confirm its identity and purity. These methods include:

- High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , ^{31}P): To elucidate the chemical structure and confirm the stereochemistry.

Bioactivation Pathway

Remdesivir and its analogs are prodrugs that require intracellular metabolic activation to exert their antiviral effect. The bioactivation pathway is a critical aspect of their mechanism of action.

Upon entering the host cell, the ester and phosphoramidate bonds of the prodrug are cleaved by cellular enzymes, including esterases and phosphoramidases, to release the nucleoside monophosphate.^{[4][7]} This monophosphate is then further phosphorylated by host cell kinases to the active nucleoside triphosphate. This active triphosphate analog acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.^[8]

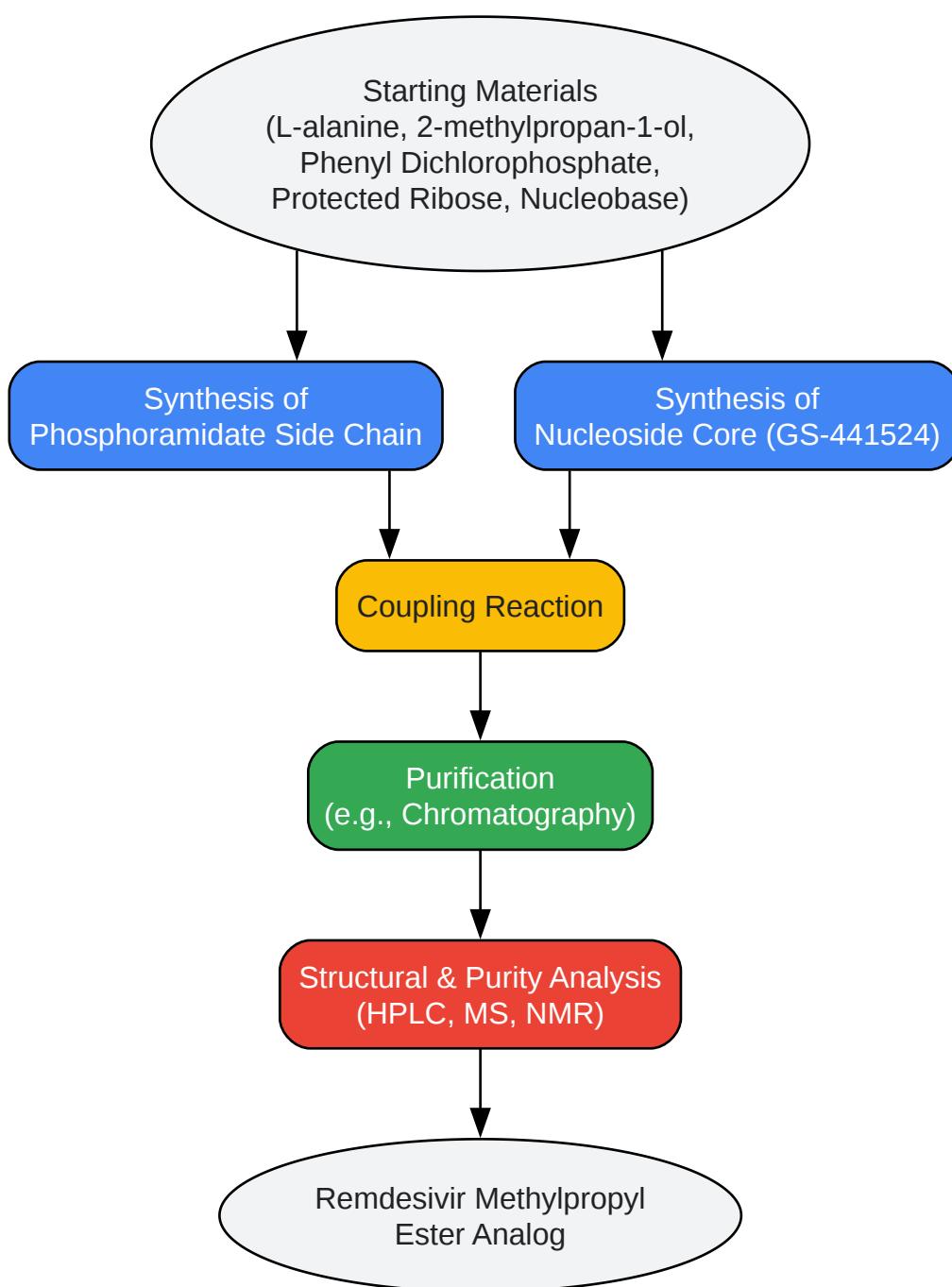


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Bioactivation of **Remdesivir Methylpropyl Ester Analog**.

Experimental Workflow: Synthesis and Characterization

The logical flow for the synthesis and characterization of the **Remdesivir methylpropyl ester analog** is outlined below. This workflow highlights the key stages from starting materials to the final, characterized active pharmaceutical ingredient.



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General workflow for synthesis and characterization.

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